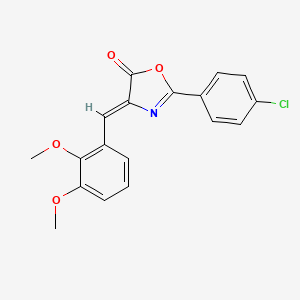
3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide, also known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAA is a derivative of acrylamide and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in cell growth and survival. 3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the NF-κB pathway. In addition, 3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide has been shown to protect neurons from oxidative stress and inflammation by activating the Nrf2 pathway.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of tumor growth, and neuroprotection. 3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide has also been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide in lab experiments is its potential therapeutic applications in cancer treatment and neuroprotection. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide, including further research into its mechanism of action, optimization of its therapeutic potential, and development of new derivatives with improved properties. In addition, 3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide could be studied for its potential applications in other fields of medicine, such as cardiovascular and metabolic diseases.
Synthesemethoden
3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide can be synthesized using various methods, including the reaction of 4-methoxybenzaldehyde with 2-pyridinecarboxaldehyde followed by the reaction of the resulting compound with acryloyl chloride. Another synthesis method involves the reaction of 4-methoxybenzaldehyde with 2-pyridinecarboxylic acid hydrazide followed by the reaction of the resulting compound with acryloyl chloride. Both of these methods result in the formation of 3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment and neuroprotection. Studies have shown that 3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide can induce apoptosis in cancer cells and inhibit tumor growth. In addition, 3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-20-15-8-5-13(6-9-15)7-10-16(19)18-12-14-4-2-3-11-17-14/h2-11H,12H2,1H3,(H,18,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLCIWVKPTZBLQ-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-7,8-bis[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5718281.png)






![4-(3-chloro-4-methylphenyl)-5-[(4-methyl-1-piperazinyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5718338.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B5718344.png)
![2-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5718354.png)
![2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]acetohydrazide](/img/structure/B5718361.png)


![4-chloro-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B5718381.png)